L-Aspartic acid, 3-methyl-, (3R)- L-Aspartic acid, 3-methyl-, (3R)-
Brand Name: Vulcanchem
CAS No.: 7298-96-6
VCID: VC16679863
InChI: InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1
SMILES:
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

L-Aspartic acid, 3-methyl-, (3R)-

CAS No.: 7298-96-6

Cat. No.: VC16679863

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

L-Aspartic acid, 3-methyl-, (3R)- - 7298-96-6

Specification

CAS No. 7298-96-6
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2S,3R)-2-amino-3-methylbutanedioic acid
Standard InChI InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1
Standard InChI Key LXRUAYBIUSUULX-GBXIJSLDSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)N)C(=O)O
Canonical SMILES CC(C(C(=O)O)N)C(=O)O

Introduction

Chemical Structure and Molecular Configuration

Molecular Architecture

(3R)-3-Methyl-L-aspartic acid, systematically named (2S,3R)-2-amino-3-methylbutanedioic acid, features a four-carbon backbone with carboxyl groups at positions 1 and 4 and an amino group at position 2 . The stereochemistry at the third carbon (3R) is critical for its interactions with enzymes and receptors. The compound’s IUPAC condensed notation, H-Asp(3R-Me)-OH\text{H-Asp(3R-Me)-OH}, emphasizes the methyl substitution’s spatial orientation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC5H9NO4\text{C}_5\text{H}_9\text{NO}_4
Molecular Weight147.13 g/mol
CAS Registry Number7298-96-6
SMILES NotationC[C@@H]([C@@H](C(=O)O)N)C(=O)O\text{C}[C@@H]([C@@H](C(=O)O)N)C(=O)O
InChI KeyLXRUAYBIUSUULX-GBXIJSLDSA-N

The compound’s 3D conformation, verified via X-ray crystallography and NMR spectroscopy, reveals a bent geometry that facilitates hydrogen bonding and ionic interactions in biological systems .

Stereochemical Considerations

The (3R) configuration imposes steric constraints that influence enzymatic recognition. For example, methylaspartate ammonia-lyase selectively binds the (3R) isomer, catalyzing anti-elimination of ammonia to form mesaconate. This stereospecificity underscores the importance of chiral purity in synthetic preparations .

Synthesis and Production Methods

Natural Biosynthetic Pathways

In microbial systems, (3R)-3-methyl-L-aspartic acid is synthesized via transamination of oxaloacetate using aminotransferases. This pathway parallels aspartic acid biosynthesis but incorporates a methyltransferase to introduce the 3R-methyl group. Isotopic labeling studies indicate that the methyl donor is typically S-adenosyl methionine (SAM).

Industrial Synthesis

Industrial production employs both chemical and enzymatic strategies:

  • Chemical Amination of Fumarate: Reacting fumaric acid with methylamine under high-pressure conditions yields racemic 3-methylaspartic acid, necessitating chiral resolution via crystallization or chromatography .

  • Enzymatic Stereocontrol: Threonine aldolases, engineered for enhanced stereoselectivity, catalyze the condensation of glycine and acetaldehyde derivatives to produce (3R)-3-methyl-L-aspartic acid with >98% enantiomeric excess .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (%)Scalability
Chemical Amination60–7550 (racemic)High
Enzymatic Synthesis85–9098Moderate

Enzymatic routes are favored for pharmaceutical applications due to their sustainability and reduced byproduct formation .

Biological Roles and Metabolic Significance

Substrate for Methylaspartate Ammonia-Lyase

(3R)-3-methyl-L-aspartic acid serves as the primary substrate for methylaspartate ammonia-lyase (EC 4.3.1.2), which catalyzes its conversion to mesaconic acid (C5H6O4\text{C}_5\text{H}_6\text{O}_4) and ammonia. This reversible reaction is pivotal in glutamate metabolism in Clostridium tetanomorphum and other anaerobic bacteria .

Neurotransmitter Modulation

Applications in Research and Industry

Enzymology Studies

Researchers utilize (3R)-3-methyl-L-aspartic acid to probe the mechanism of ammonia-lyases. Kinetic assays reveal that the methyl group stabilizes the enzyme-substrate complex via hydrophobic interactions, increasing kcatk_{\text{cat}} by 30% compared to unsubstituted aspartate .

Pharmaceutical Intermediates

The compound’s chiral backbone is a precursor to peptidomimetics targeting neurodegenerative diseases. For instance, derivatives incorporating the (3R)-methyl group show enhanced blood-brain barrier permeability in rodent models.

Challenges and Future Directions

Synthetic Bottlenecks

Current enzymatic methods require costly cofactors (e.g., pyridoxal phosphate), limiting large-scale production. Advances in cofactor regeneration systems or cell-free biocatalysis could address this .

Unexplored Biological Functions

The compound’s potential role in gut microbiota metabolism or immunomodulation warrants investigation. Metabolomic profiling of microbiome samples could reveal novel associations.

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